N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at the 2-position and a 2-methoxybenzamide moiety at the 6-position. Its molecular formula is C₂₇H₂₅NO₆, with a molecular weight of 459.49 g/mol.
However, its exact biological or industrial roles remain unconfirmed in the available data.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-18-11-10-17(27-26(29)19-7-5-6-8-20(19)30-2)14-22(18)33-25(15)24(28)16-9-12-21(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJJSZLDMERBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide is a synthetic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO5 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921052-69-9 |
The compound features a complex structure that includes a benzofuran moiety and a dimethoxybenzoyl group, contributing to its potential biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of 3,4-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
- Synthesis of the Benzofuran Core: The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction: The benzofuran core is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired product.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines:
- Cell Lines Tested: A-549 (lung), MCF7 (breast), and HCT116 (colon).
- IC50 Values: The compound demonstrated IC50 values ranging from to , comparable to standard chemotherapeutics like doxorubicin (IC50 = to ) .
Antioxidant Activity
The compound also exhibits antioxidant properties, as evidenced by its DPPH radical-scavenging activity. At a concentration of , it showed moderate activity compared to ascorbic acid .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Interaction: It may bind to specific receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation: The compound could affect the expression of genes involved in apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Anticancer Properties: A study highlighted the efficacy of derivatives similar to this compound against various cancer cell lines, emphasizing the need for further exploration of its structure-activity relationship .
- Antioxidant Studies: Research has shown that compounds with similar structures possess significant antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Key Structural Differences and Molecular Formulas
Key Observations :
- Substituent Positioning : The target compound’s 3,4-dimethoxybenzoyl group distinguishes it from analogs like the 4-methoxybenzoyl derivative (), which lacks the ortho-methoxy substitution. This difference may influence electronic properties (e.g., electron-donating effects) and steric interactions in binding or reactivity .
Spectroscopic and Crystallographic Characterization
All listed compounds share standardized characterization workflows:
- X-ray Crystallography : Structural validation often employs SHELX and ORTEP-3 software for refinement and visualization . For example, used X-ray analysis to confirm the N,O-bidentate directing group in a related benzamide.
- Spectroscopy : ¹H/¹³C NMR and IR are critical for confirming functional groups (e.g., methoxy peaks at ~3.8 ppm in NMR, carbonyl stretches at ~1650 cm⁻¹ in IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
